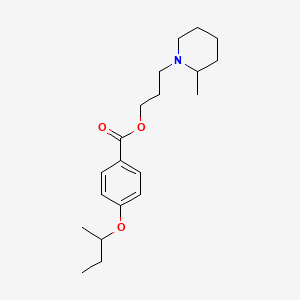
3-(2'-Methylpiperidino)propyl p-sec-butoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate is a chemical compound with the molecular formula C20H31NO3 and a molecular weight of 333.46 g/mol . It is known for its unique structure, which includes a piperidine ring and a benzoate ester group. This compound has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate typically involves the esterification of p-sec-butoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions or amines can replace the ester group, forming alcohols or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate can be compared with other similar compounds, such as:
3-(2’-Methylpiperidino)propyl benzoate: This compound lacks the sec-butoxy group, which may affect its chemical reactivity and biological activity.
3-(2’-Methylpiperidino)propyl p-methoxybenzoate: The presence of a methoxy group instead of a sec-butoxy group can lead to differences in solubility and interaction with molecular targets.
3-(2’-Methylpiperidino)propyl p-ethoxybenzoate: The ethoxy group may result in variations in the compound’s physical and chemical properties compared to the sec-butoxy group.
The uniqueness of 3-(2’-Methylpiperidino)propyl p-sec-butoxybenzoate lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63916-69-8 |
|---|---|
Molekularformel |
C20H31NO3 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
3-(2-methylpiperidin-1-yl)propyl 4-butan-2-yloxybenzoate |
InChI |
InChI=1S/C20H31NO3/c1-4-17(3)24-19-11-9-18(10-12-19)20(22)23-15-7-14-21-13-6-5-8-16(21)2/h9-12,16-17H,4-8,13-15H2,1-3H3 |
InChI-Schlüssel |
VVFLDPAQGSOAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





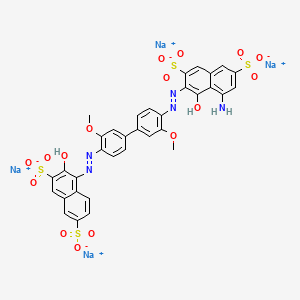

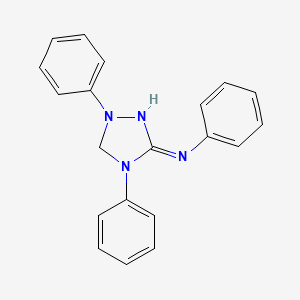


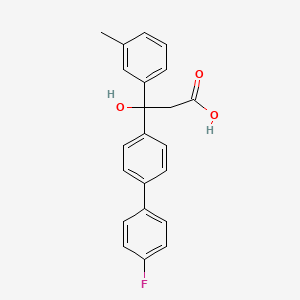
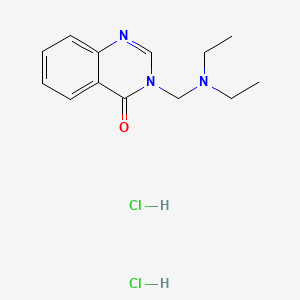
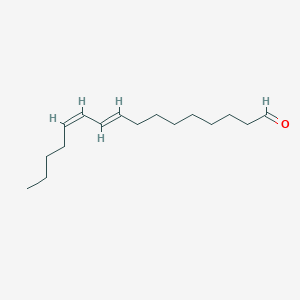
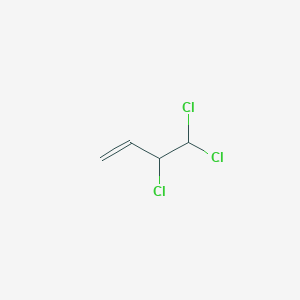
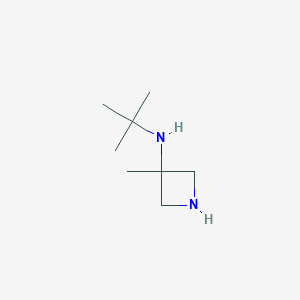
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
